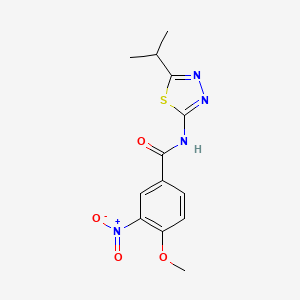![molecular formula C21H17N3O B5773522 N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway for the regulation of tumor suppression.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves the inhibition of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby reducing its tumor suppressor activity. This compound blocks this interaction, leading to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It induces cell cycle arrest and apoptosis by activating the p53 pathway, which is critical for the regulation of tumor suppression. Additionally, it has been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments is its selectivity for the p53-MDM2 interaction. This allows for the specific targeting of this pathway, which is critical for the regulation of tumor suppression. However, one of the limitations of using this compound is its potential toxicity in non-cancerous cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide. One area of focus is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Additionally, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of this compound in various cancer types. Finally, there is a need for the development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of this compound.
Métodos De Síntesis
The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the synthesis of the imidazo[1,2-a]pyridine core, which is then coupled with the appropriate amine to form the desired compound. The final product is purified using various chromatographic techniques to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been extensively studied in preclinical models of various cancer types, including breast, lung, and ovarian cancer. It has been shown to induce apoptosis and inhibit tumor growth by activating the p53 pathway. Additionally, it has been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-10-12-16(13-11-15)19-20(24-14-6-5-9-18(24)22-19)23-21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJLYIQMUJXQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)



![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)

![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)

![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
